Diethyl (carboxymethylamino)methylenemalonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

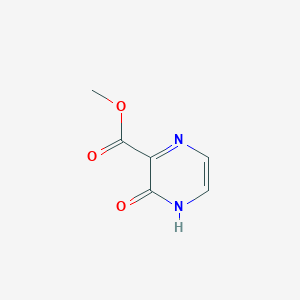

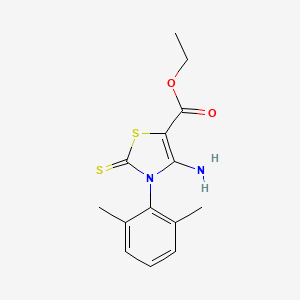

Diethyl (carboxymethylamino)methylenemalonate is a synthetic organic compound with the molecular formula C10H15NO6 . It has an average mass of 245.229 Da and a monoisotopic mass of 245.089935 Da .

Synthesis Analysis

The synthesis of Diethyl (carboxymethylamino)methylenemalonate involves a reaction with potassium hydroxide in methanol . The reaction yields a 90% product at ambient temperature .Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 9 rotatable bonds, and 4 double bonds . It also includes 1 aliphatic carboxylic acid, 2 aliphatic esters, 1 aliphatic secondary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Diethyl (carboxymethylamino)methylenemalonate has a density of 1.2±0.1 g/cm3, a boiling point of 356.4±42.0 °C at 760 mmHg, and a flash point of 169.4±27.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its polar surface area is 102 Å2 .Applications De Recherche Scientifique

Sustainable Adhesive Systems

Diethyl (carboxymethylamino)methylenemalonate: is utilized in the development of sustainable adhesive systems. These systems are designed to be energy-efficient and provide high-performance alternatives to traditional solventborne adhesives. The compound’s ability to polymerize rapidly and form strong bonds makes it suitable for industrial applications, including woodworking and millwork .

Synthesis of Carboxylic Acids and Derivatives

The active methylene group in Diethyl (carboxymethylamino)methylenemalonate plays a crucial role in the synthesis of carboxylic acids and their derivatives. This application is significant in the production of various pharmaceuticals, as well as in the preparation of polyester and coatings .

Catalysis Research

In catalysis research, Diethyl (carboxymethylamino)methylenemalonate is studied for its potential to act as a substrate in reactions facilitated by novel catalysts. This includes the exploration of eco-friendly and easily recycled catalysts, which can have a profound impact on the sustainability of chemical manufacturing processes .

Biomedical Applications

The compatibility of methylene malonate polymers with biological systems suggests that Diethyl (carboxymethylamino)methylenemalonate could have biomedical applications. This includes the development of biocompatible adhesives and coatings that can be used in medical devices or as part of drug delivery systems .

Environmental Applications

Diethyl (carboxymethylamino)methylenemalonate: is being researched for its environmental applications, particularly in the development of biopolymers. These biopolymers aim to reduce environmental impact and dependence on fossil fuels by providing sustainable alternatives to synthetic polymers .

Propriétés

IUPAC Name |

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDKFEVVWUENKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCC(=O)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364455 |

Source

|

| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (carboxymethylamino)methylenemalonate | |

CAS RN |

54132-81-9 |

Source

|

| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)